

Theoretical Calculations on 3-Ethylisoxazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethylisoxazole-5-carboxylic acid

Cat. No.: B082512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of **3-Ethylisoxazole-5-carboxylic acid**. While specific experimental and extensive theoretical data for this particular molecule are not widely available in public literature, this document outlines the established methodologies and expected outcomes based on studies of structurally related isoxazole derivatives. The guide covers quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis for reactivity prediction, and molecular docking simulations to explore potential biological interactions. Detailed protocols for these computational studies are provided, alongside illustrative data presented in structured tables. The logical workflows and conceptual frameworks are visualized using Graphviz diagrams to facilitate understanding. This document serves as a roadmap for researchers initiating computational studies on **3-Ethylisoxazole-5-carboxylic acid** and similar heterocyclic compounds.

Introduction

3-Ethylisoxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula $C_6H_7NO_3$ and a molecular weight of 141.12 g/mol [1]. The isoxazole scaffold is a prominent feature in many biologically active molecules and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects [2][3]. The carboxylic

acid moiety can act as a crucial interaction point with biological targets and serves as a bioisostere for other functional groups[4]. Theoretical calculations provide a powerful, cost-effective, and time-efficient means to predict the physicochemical properties, spectroscopic signatures, reactivity, and potential biological activity of molecules like **3-Ethylisoxazole-5-carboxylic acid** before undertaking extensive experimental work.

This guide will detail the standard computational protocols for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and molecular docking, using data from related compounds to illustrate the expected findings.

Molecular Structure and Properties

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation.

Physicochemical Properties

A summary of the basic physicochemical properties of **3-Ethylisoxazole-5-carboxylic acid** is presented in Table 1. These values are often calculated using computational models and provide a preliminary assessment of the molecule's characteristics.

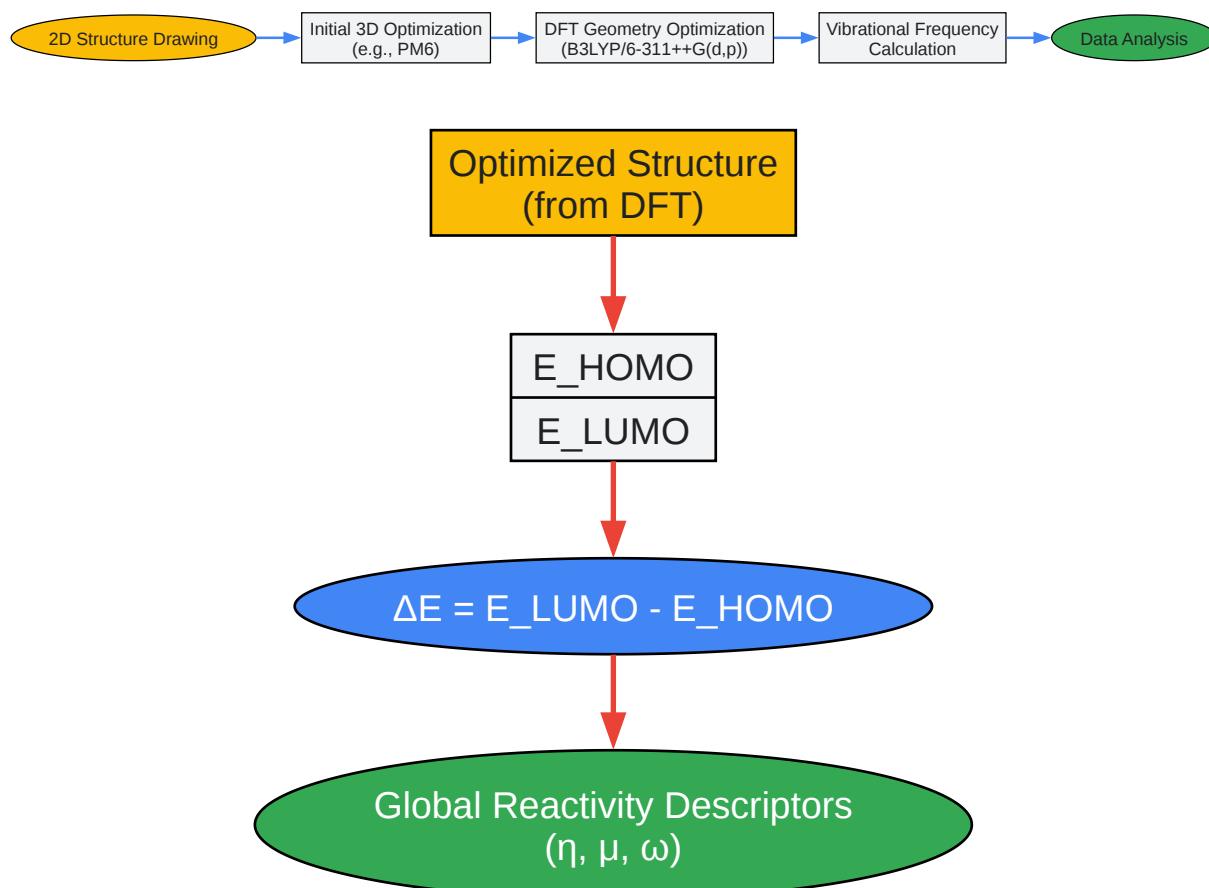
Property	Value	Source
Molecular Formula	C ₆ H ₇ NO ₃	[1]
Molecular Weight	141.12 g/mol	[1]
CAS Number	14633-21-7	[1] [5]
Topological Polar Surface Area (TPSA)	63.33 Å ²	[1]
logP (octanol-water partition coefficient)	0.9352	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	2	[1]

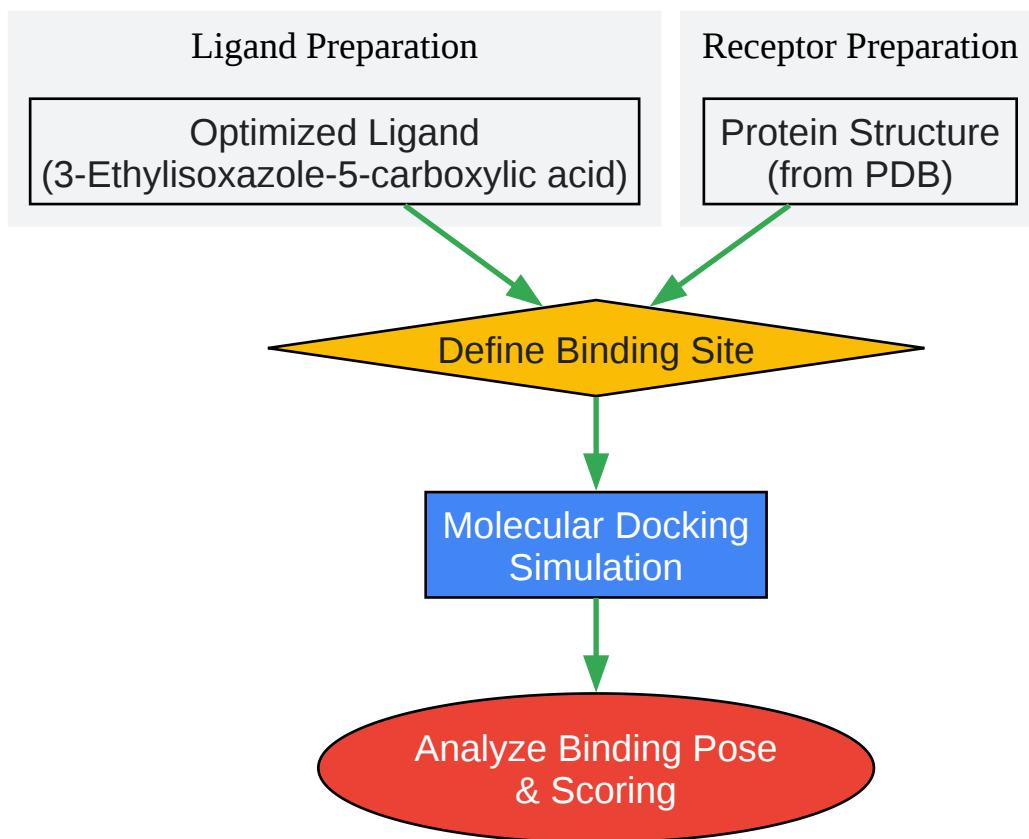
Optimized Molecular Geometry

The geometry of **3-Ethylisoxazole-5-carboxylic acid** would be optimized using DFT methods, typically with the B3LYP functional and a basis set such as 6-311++G(d,p)[6][7]. This process yields the most stable arrangement of atoms in space and provides key structural parameters. While specific data for the title compound is unavailable, Table 2 presents hypothetical yet realistic bond lengths and angles based on known isoxazole and carboxylic acid structures.

Parameter	Bond/Atoms	Expected Value (Å/°)
Bond Length	C=O	~1.21
C-O (acid)	~1.35	
O-H	~0.97	
N-O (isoxazole)	~1.41	
C=N (isoxazole)	~1.30	
Bond Angle	O=C-O	~123
C-O-H	~106	
C-N-O (isoxazole)	~110	

Quantum Chemical Calculations


Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of a molecule.


Density Functional Theory (DFT) Analysis

DFT is a computational method used to investigate the electronic structure of many-body systems[6][8]. It is widely used for calculating molecular properties like optimized geometry, vibrational frequencies, and electronic energies.

- Structure Drawing: Draw the 2D structure of **3-Ethylisoxazole-5-carboxylic acid** using a molecule editor and convert it to a 3D structure.

- Initial Optimization: Perform an initial geometry optimization using a faster, lower-level theory (e.g., semi-empirical PM6 method).
- DFT Geometry Optimization: The pre-optimized structure is then fully optimized using DFT, commonly with the B3LYP functional and the 6-311++G(d,p) basis set in a computational chemistry software package like Gaussian[7][8].
- Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra[8][9].
- Data Analysis: Extract and analyze the optimized geometric parameters, vibrational frequencies, and thermodynamic properties from the output files.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethylisoxazole-5-carboxylic Acid|Research Chemical [benchchem.com]
- 5. bocsci.com [bocsci.com]
- 6. researchgate.net [researchgate.net]

- 7. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Theoretical Calculations on 3-Ethylisoxazole-5-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082512#theoretical-calculations-on-3-ethylisoxazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com